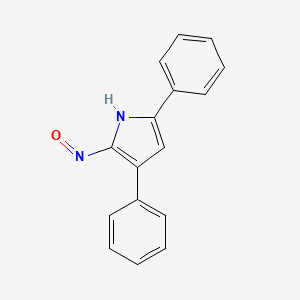

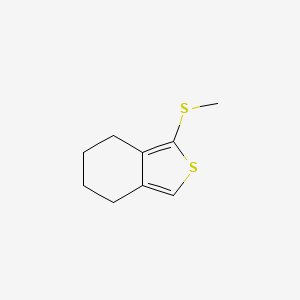

![molecular formula C18H14O4S2 B14278776 5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 168641-43-8](/img/structure/B14278776.png)

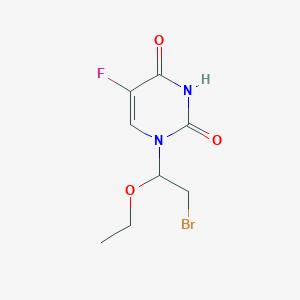

5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a conjugated organic compound with an intriguing structure. It consists of two 2,3-dihydrothieno[3,4-b][1,4]dioxine rings bridged by a central 1,4-phenylene unit. The compound’s aromatic character and fused ring system make it an interesting subject for study.

Métodos De Preparación

Synthesis Routes:: Several synthetic routes exist for this compound. One common method involves the coupling of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives with a 1,4-dibromo- or 1,4-dichlorobenzene precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are often employed.

Reaction Conditions:: The reaction typically occurs under an inert atmosphere (nitrogen or argon) using a base (e.g., n-BuLi) to generate the reactive intermediate. Anhydrous conditions are crucial to prevent side reactions.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous-flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Reactivity::

Oxidation: The compound can undergo oxidation reactions, yielding various oxidation states.

Reduction: Reduction processes lead to the formation of reduced derivatives.

Substitution: Substituents on the phenylene ring can be modified via nucleophilic substitution reactions.

Oxidation: Oxidants like mCPBA or DDQ.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles (e.g., Grignard reagents) in appropriate solvents.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidative coupling can yield π-conjugated polymers or oligomers.

Aplicaciones Científicas De Investigación

Chemistry::

Organic Electronics: The compound’s π-conjugated structure makes it useful in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Materials Science: It contributes to conductive polymers and functional materials.

Biocompatibility: Investigations explore its potential in biosensors and drug delivery systems.

Antioxidant Properties: Its aromatic rings may exhibit antioxidant effects.

Electrochromic Devices: Applications in smart windows and displays.

Photovoltaics: As part of organic solar cells.

Mecanismo De Acción

The compound’s effects likely involve interactions with molecular targets or pathways related to its electronic structure. Further research is needed to elucidate specific mechanisms.

Comparación Con Compuestos Similares

While there are limited reported crystal structures of related compounds (e.g., 3,4-ethylenedioxythiophene azomethine derivatives ), this compound’s unique combination of aromatic rings and heterocycles sets it apart.

Propiedades

Número CAS |

168641-43-8 |

|---|---|

Fórmula molecular |

C18H14O4S2 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

5-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |

InChI |

InChI=1S/C18H14O4S2/c1-2-12(18-16-14(10-24-18)20-6-8-22-16)4-3-11(1)17-15-13(9-23-17)19-5-7-21-15/h1-4,9-10H,5-8H2 |

Clave InChI |

VQXXYLBCWJZMOP-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=C(SC=C2O1)C3=CC=C(C=C3)C4=C5C(=CS4)OCCO5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

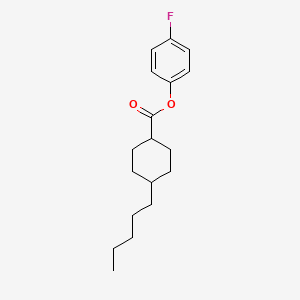

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)

![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)

![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)